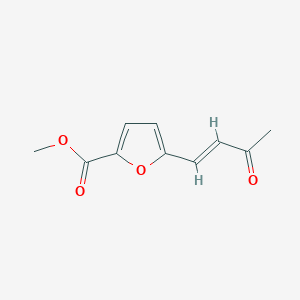
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group and a 3-oxobut-1-en-1-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with acylmethylenetriphenylphosphoranes. This reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-tert-butyl-2- and -3-furoyl phosphonates with acylmethylenetriphenylphosphoranes can yield a series of 1-R-1-oxo-3-(3-methyl-5-tert-butylfuran-2-yl)- and -R-1-oxo-3-(3-methyl-5-tert-butylfuran-3-yl)-3-(diethoxyphosphoryl)-2-propenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The furan ring and the side chain can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like hydrazine hydrate can induce cyclization and substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3-selenodiazole derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of hydrazones or pyrazolines depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative with similar structural features but lacking the 3-oxobut-1-en-1-yl side chain.
Methyl 5-(methoxymethyl)furan-2-carboxylate: Another furan derivative with a different substituent on the furan ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: A structurally related compound with a different side chain.
Uniqueness
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the 3-oxobut-1-en-1-yl side chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+ |
Clave InChI |
RSRPMJCRXCCSSE-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
SMILES canónico |
CC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
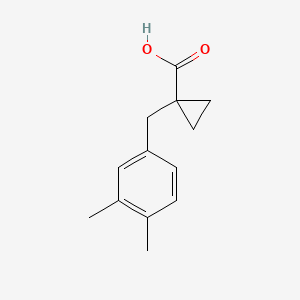
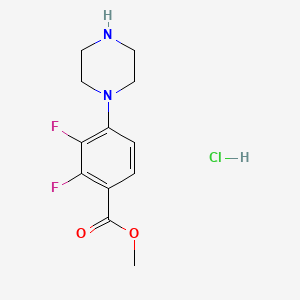
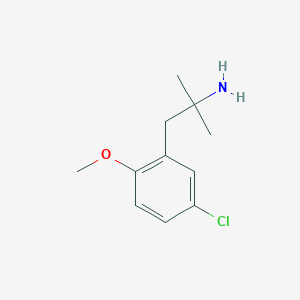

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
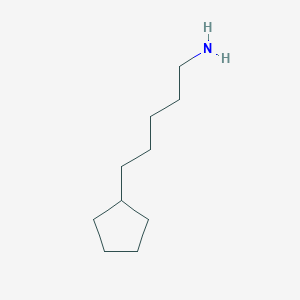

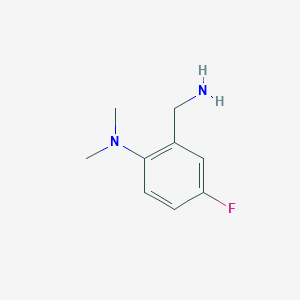
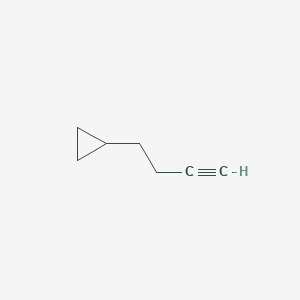
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)

